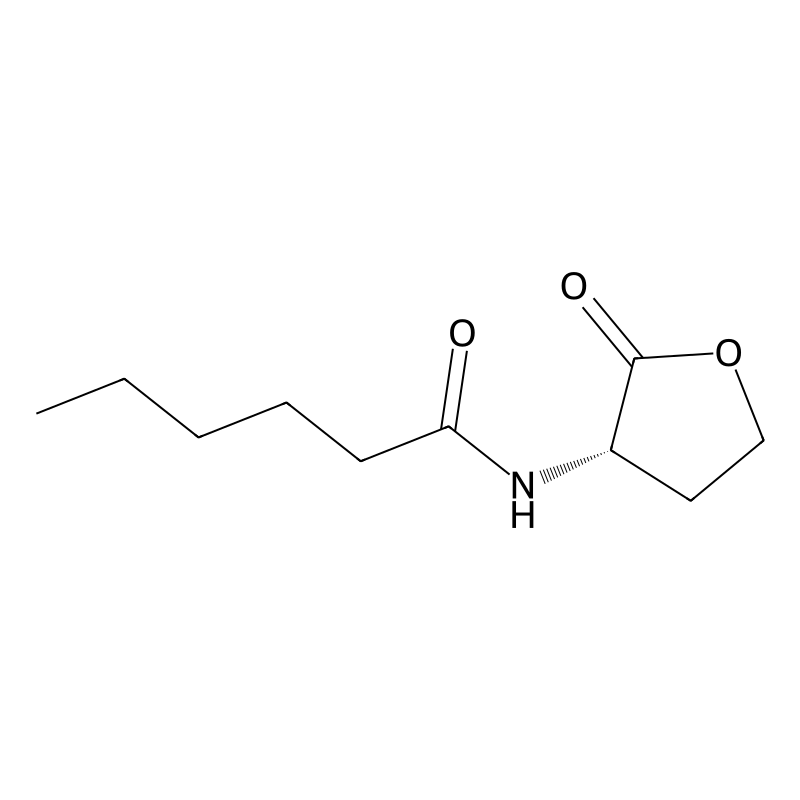N-hexanoyl-L-Homoserine lactone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Quorum Sensing in Bacteria
Detection of Bacterial Communication
Carbon Fixation in Algae-Bacteria System
Improvement of Plant Growth and Seed Yield
Synthesis of Amide Bond
Identification of Quorum Quenching Bacteria
Modulation of Plant Growth and Defense
Molecular Mechanisms and Applications in Bacteria
Summary of the Application: C6-HSL plays a significant role in the molecular mechanisms and applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria .
Methods of Application: In a study, the molecular diversity of AHL signaling components of Pseudomonas aeruginosa, Chromobacterium violaceum, Agrobacterium tumefaciens, and Escherichia coli was comprehensively explained .
Results or Outcomes: The study summarized molecular diversity among well-studied QS systems and recent advances in the role of QS proteins in bacterial cellular signaling pathways .
N-hexanoyl-L-homoserine lactone is a signaling molecule belonging to the class of N-acyl-homoserine lactones, which are primarily used in quorum sensing among gram-negative bacteria. This compound plays a crucial role in the regulation of gene expression and cellular activities, influencing processes such as biofilm formation, pigment synthesis, and antibiotic production. Its chemical structure consists of a homoserine lactone ring with a hexanoyl side chain, which contributes to its hydrophobicity and ability to diffuse across cellular membranes. The molecular formula for N-hexanoyl-L-homoserine lactone is C₈H₁₅NO₂, and it has a molecular weight of approximately 157.21 g/mol .
C6-HSL acts as a signaling molecule in quorum sensing. At low bacterial cell densities, the concentration of C6-HSL is low. As the cell density increases, more C6-HSL is produced. When a threshold concentration is reached, C6-HSL can bind to specific receptor proteins within the bacteria. This binding triggers changes in gene expression, leading to coordinated behaviors across the bacterial population []. These behaviors can include bioluminescence, virulence factor production, and biofilm formation [].
N-hexanoyl-L-homoserine lactone exhibits significant biological activity beyond its role as a signaling molecule. It has been shown to enhance lipid accumulation in algal cells, particularly in mixed cultures with Chlorella vulgaris and Chlamydomonas species . Furthermore, this compound can mitigate stress effects in plants, such as those caused by acid rain, by modulating structural and functional changes in plant leaves . Its influence on algal metabolism also suggests potential applications in biotechnological processes involving wastewater treatment.
The synthesis of N-hexanoyl-L-homoserine lactone can be achieved through several methods:
- Chemical Synthesis: This involves the reaction of L-homoserine with hexanoic acid under controlled conditions to form the lactone.
- Biotechnological Approaches: Certain bacterial strains can produce N-hexanoyl-L-homoserine lactone through fermentation processes. These methods often utilize specific substrates that promote the production of acyl-homoserine lactones.
- Enzymatic Synthesis: Enzymatic pathways involving acyltransferases can also be employed to synthesize this compound from precursor molecules.
N-hexanoyl-L-homoserine lactone has diverse applications:
- Agriculture: Used as a biostimulant to enhance plant growth and stress tolerance.
- Wastewater Treatment: Plays a role in regulating microbial communities for improved treatment efficiency.
- Biotechnology: Investigated for its potential in enhancing lipid production in microalgae for biofuel applications.
Its ability to influence both bacterial and algal metabolism makes it a valuable compound in environmental and industrial applications.
Research indicates that N-hexanoyl-L-homoserine lactone interacts with various biological systems:
- Bacterial Communication: It serves as a critical signal molecule in quorum sensing, facilitating communication among bacterial populations.
- Plant Interactions: Studies have demonstrated its effects on plant growth promotion and stress tolerance mechanisms . The compound's interaction with plant roots can lead to enhanced nutrient uptake and resistance against pathogens.
Several compounds share structural similarities with N-hexanoyl-L-homoserine lactone, including:
| Compound Name | Description | Unique Features |
|---|---|---|
| N-butanoyl-L-homoserine lactone | A shorter-chain acyl-homoserine lactone involved in similar signaling roles. | Less hydrophobic than N-hexanoyl-L-homoserine lactone; affects different bacterial strains. |
| N-octanoyl-L-homoserine lactone | A longer-chain variant that influences gene expression in bacteria. | Greater hydrophobicity; may have different biological activity profiles. |
| 3-oxo-N-hexanoyl-L-homoserine lactone | An oxidized derivative that plays a role in signaling within biofilms. | Enhances virulence factors; distinct from the non-oxidized form regarding receptor interaction. |
N-hexanoyl-L-homoserine lactone is unique due to its specific chain length and functional properties that allow it to effectively mediate communication between diverse microbial species while also impacting plant biology positively. Its versatility across different biological systems underscores its significance in both ecological and applied contexts.
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Wikipedia
N-Hexanoyl-L-homoserine lactone






